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molecular formula C11H15ClN2O B3383286 4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine CAS No. 405931-07-9

4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine

Cat. No. B3383286
M. Wt: 226.7 g/mol
InChI Key: VFUSUFVAMFIDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291730B2

Procedure details

In 6.7 ml of tetrahydrofuran was suspended 0.18 g of sodium hydride (60% in oil), to which 1 ml of a tetrahydrofuran solution containing 0.42 g of 2-methylcyclohexanol(cis:trans=3:7) was slowly added dropwise with stirring at 0° C. The mixture was stirred at 0° C. for 10 minutes, to which 1 ml of a tetrahydrofuran solution containing 0.5 g of 4,6-dichloropyrimidine was added at 0° C., followed by further stirring at room temperature for 2 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution and extracted three times with t-butyl methyl ether. The organic layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.55 g of 4-chloro-6-(2-methylcyclohexyloxy)pyrimidine as a mixture of cis and trans forms.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.7 mL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
0.42 g
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:10].[Cl:11][C:12]1[CH:17]=[C:16](Cl)[N:15]=[CH:14][N:13]=1.[Cl-].[NH4+]>O1CCCC1>[Cl:11][C:12]1[CH:17]=[C:16]([O:10][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:4]2[CH3:3])[N:15]=[CH:14][N:13]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
6.7 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0.42 g
Type
reactant
Smiles
CC1C(CCCC1)O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
ADDITION
Type
ADDITION
Details
was added at 0° C.
STIRRING
Type
STIRRING
Details
by further stirring at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with t-butyl methyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)OC1C(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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